molecular formula C9H8N2O3 B12881688 2-(Hydroxymethyl)benzo[d]oxazole-7-carboxamide

2-(Hydroxymethyl)benzo[d]oxazole-7-carboxamide

Cat. No.: B12881688
M. Wt: 192.17 g/mol
InChI Key: KSFZZIOSOKIVQV-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)benzo[d]oxazole-7-carboxamide is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both oxygen and nitrogen atoms in the benzoxazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-7-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ortho-aminophenol with formic acid derivatives, followed by cyclization to form the benzoxazole ring . The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde or other hydroxymethylating agents.

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and selectivity. The use of metal catalysts, such as palladium or copper, can facilitate the cyclization and functionalization steps. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)benzo[d]oxazole-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acid derivatives, dihydrobenzoxazole compounds, and various substituted benzoxazole derivatives .

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)benzo[d]oxazole-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to anticancer effects . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

2-(Hydroxymethyl)benzo[d]oxazole-7-carboxamide can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its hydroxymethyl group, which can be further functionalized to create a variety of derivatives with different biological activities .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

2-(hydroxymethyl)-1,3-benzoxazole-7-carboxamide

InChI

InChI=1S/C9H8N2O3/c10-9(13)5-2-1-3-6-8(5)14-7(4-12)11-6/h1-3,12H,4H2,(H2,10,13)

InChI Key

KSFZZIOSOKIVQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)CO)C(=O)N

Origin of Product

United States

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